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Introduction

Jaspine B, also known as pachastrissamine, is a naturally occurring anhydrophytosphingosine
first isolated from marine sponges of the Jaspis and Pachastrissa species.[1][2][3] Structurally
similar to endogenous sphingolipids, Jaspine B has emerged as a potent bioactive molecule
with significant cytotoxic and anti-proliferative properties against a variety of cancer cell lines.[3]
[4][5] Its ability to modulate key enzymes within the sphingolipid metabolic pathway makes it an
invaluable chemical tool for researchers studying the intricate roles of sphingolipid signaling in
cellular processes such as apoptosis, autophagy, and cell death.[1][4][6]

Mechanism of Action

Jaspine B exerts its biological effects by interfering with sphingolipid metabolism at multiple key
junctures. This multifaceted mechanism allows it to alter the cellular balance of critical signaling
lipids, primarily the pro-apoptotic molecule ceramide and the pro-survival molecule
sphingosine-1-phosphate (S1P). The precise downstream effects can be cell-type dependent.

The primary reported mechanisms include:

« Inhibition of Sphingomyelin Synthase (SMS): In melanoma cells, Jaspine B was found to
strongly inhibit SMS, the enzyme responsible for converting ceramide to sphingomyelin.[1]
This inhibition leads to an intracellular accumulation of ceramide, a key event triggering
apoptosis, characterized by phosphatidylserine externalization, cytochrome c release, and
caspase activation.[1][7]
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« Inhibition of Ceramide Synthases (CerS): In gastric cancer cells, Jaspine B treatment leads
to the accumulation of dihydrosphingosine and sphingosine, and their phosphorylated forms,
which is attributed to the inhibition of ceramide synthases.[8][9][10] This action disrupts the
de novo synthesis of ceramides.

« Inhibition of Sphingosine Kinases (SphK): Jaspine B and its stereocisomers have been shown
to be moderate to potent inhibitors of both SphK1 and SphK2.[4][11] SphK1 is a critical
oncogenic enzyme that phosphorylates sphingosine to generate S1P, a potent signaling lipid
that promotes cell survival and proliferation.[11][12] By inhibiting SphK1, Jaspine B reduces
S1P levels, shifting the sphingolipid rheostat towards apoptosis.[13]

 Induction of Multiple Cell Death Pathways: Jaspine B is a versatile inducer of cell death.
While it can trigger classic apoptosis in melanoma and HelLa cells[1][14], it can also induce a
non-apoptotic, caspase-independent form of cell death characterized by extensive
cytoplasmic vacuolation in gastric cancer cells.[8][9] This latter process, termed methuosis,
appears to be independent of its effects on sphingolipid metabolism and originates from
macropinocytosis.[6][8]

The multifaceted nature of Jaspine B's mechanism makes it a powerful tool for dissecting the
complex and often overlapping sphingolipid signaling pathways that regulate cell fate.

Data Presentation

The following table summarizes the reported cytotoxic and inhibitory activities of Jaspine B in
various cancer cell lines.
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Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effect of Jaspine B on a chosen cell
line by measuring metabolic activity.

Materials:

Jaspine B stock solution (e.g., in DMSO or EtOH)

e Cancer cell line of interest

o Complete cell culture medium

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)

e Microplate reader (570 nm absorbance)

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL
of complete medium. Incubate for 24 hours at 37°C, 5% CO: to allow for cell attachment.

o Jaspine B Treatment: Prepare serial dilutions of Jaspine B in complete medium. Remove the
old medium from the wells and add 100 pL of the Jaspine B dilutions (e.g., concentrations
ranging from 0.01 to 100 uM). Include vehicle-only controls (e.g., 0.05% EtOH).[6]
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 Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C,
5% CO2.[14]

o MTT Addition: After incubation, add 20 uL of MTT solution to each well and incubate for an
additional 3-4 hours at 37°C.

» Solubilization: Carefully remove the medium and add 150 pL of solubilization solution to each
well to dissolve the formazan crystals.

o Measurement: Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Plot the viability against the log of Jaspine B concentration to determine the 1C50
value.[19]

Protocol 2: Analysis of Apoptosis by Annexin
VIPropidium lodide Staining

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic,
and necrotic cells following Jaspine B treatment.

Materials:

Jaspine B

Cell line of interest

6-well cell culture plates

Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

Binding Buffer (provided with the kit)

Flow cytometer

Procedure:
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o Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of
Jaspine B (e.g., 1 uM or 5 uM) and a vehicle control for a specified time (e.g., 4 or 24 hours).

[6]

o Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell
suspension at 300 x g for 5 minutes.

o Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

» Staining: Resuspend the cells in 100 L of 1X Binding Buffer. Add 5 pL of Annexin V-FITC
and 5 pL of PI.

 Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the
dark.

e Analysis: Add 400 pL of 1X Binding Buffer to each tube. Analyze the samples within one hour
using a flow cytometer.

o Data Interpretation:

o

Annexin V(-) / PI(-): Live cells

[¢]

Annexin V(+) / PI(-): Early apoptotic cells

[¢]

Annexin V(+) / PI(+): Late apoptotic/necrotic cells

[e]

Annexin V(-) / PI(+): Necrotic cells

Protocol 3: Quantification of Cellular Sphingolipids by
LC-MS/MS

This protocol outlines the general workflow for extracting and quantifying sphingolipids from
cells treated with Jaspine B.

Materials:

» Jaspine B-treated and control cell pellets (~1-10 million cells)
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e Internal standards for sphingolipids
» Extraction solvent (e.g., chloroform:methanol mixture)[20]

o High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
system[21][22]

Procedure:

o Sample Preparation: Harvest and wash cell pellets with cold PBS. Store pellets at -80°C until
extraction.[4]

 Lipid Extraction (Folch Method): a. Resuspend the cell pellet in a known volume of PBS. b.
Add internal standards. c. Add a chloroform:methanol (2:1, v/v) solution and vortex
thoroughly.[20] d. Incubate at 48°C for 30 minutes.[23] e. Induce phase separation by adding
chloroform and water. Vortex and centrifuge.[23] f. Carefully collect the lower organic phase.

e Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen. Reconstitute the
dried lipids in a suitable solvent for LC-MS/MS analysis.[23]

e LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b.
Separate lipid species using an appropriate HPLC column (e.g., C18). c. Detect and quantify
individual sphingolipid species (e.g., ceramide, sphingosine, S1P, sphingomyelin) using a
mass spectrometer, typically with electrospray ionization (ESI) in positive ion mode.[2][23]

o Data Analysis: Quantify the amount of each sphingolipid by comparing its peak area to that
of the corresponding internal standard. Normalize the results to cell number or total protein
concentration.

Visualizations

// Nodes for metabolites Serine [label="Serine + Palmitoyl-CoA", fillcolor="#F1F3F4",
fontcolor="#202124"]; DHS [label="Dihydrosphingosine\n(Sphinganine)", fillcolor="#F1F3F4",
fontcolor="#202124"]; DHCer [label="Dihydroceramide", fillcolor="#F1F3F4",
fontcolor="#202124"]; Cer [label="Ceramide", fillcolor="#FBBCO05", fontcolor="#202124"]; Sph
[label="Sphingosine", fillcolor="#F1F3F4", fontcolor="#202124"]; S1P [label="Sphingosine-1-
Phosphate\n(S1P)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SM [label="Sphingomyelin®,

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.metwarebio.com/what-is-sphingolipid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2765038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2982954/
https://www.researchgate.net/publication/23571222_Synthesis_and_biological_properties_of_Pachastrissamine_jaspine_B_and_diastereoisomeric_jaspines
https://www.metwarebio.com/what-is-sphingolipid/
https://www.benchchem.com/pdf/Measuring_Sphingolipid_Levels_in_Cells_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_Sphingolipid_Levels_in_Cells_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/pdf/Measuring_Sphingolipid_Levels_in_Cells_Application_Notes_and_Protocols.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6498843/
https://www.benchchem.com/pdf/Measuring_Sphingolipid_Levels_in_Cells_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse,
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Survival [label="Cell Survival &\nProliferation”,
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

I/l Nodes for enzymes SPT [label="SPT", shape=oval, style=rounded, fillcolor="#FFFFFF",
fontcolor="#202124"]; CerS [label="Ceramide Synthase\n(CerS)", shape=oval, style=rounded,
fillcolor="#FFFFFF", fontcolor="#202124"]; DES [label="DES", shape=oval, style=rounded,
fillcolor="#FFFFFF", fontcolor="#202124"]; CDase [label="Ceramidase", shape=oval,
style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SphK [label="Sphingosine
Kinase\n(SphK)", shape=oval, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; SMS
[label="Sphingomyelin\nSynthase (SMS)", shape=oval, style=rounded, fillcolor="#FFFFFF",
fontcolor="#202124"];

I/l Jaspine B node JaspineB [label="Jaspine B", shape=diamond, style="filled",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

I/l Pathway connections Serine -> SPT -> DHS -> CerS -> DHCer -> DES -> Cer; Cer -> CDase
-> Sph -> SphK -> S1P; Cer -> SMS -> SM; {rank=same; SphK; S1P} {rank=same; SMS; SM}
{rank=same; CerS; DHCer}

/I Effect connections Cer -> Apoptosis [style=dashed]; S1P -> Survival [style=dashed];

/I Inhibition connections JaspineB -> CerS [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SphK [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; JaspineB -> SMS [label=" Inhibits", color="#EA4335",
fontcolor="#EA4335", arrowhead=Tee]; } end_dot Caption: Jaspine B targets in the sphingolipid
metabolic pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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